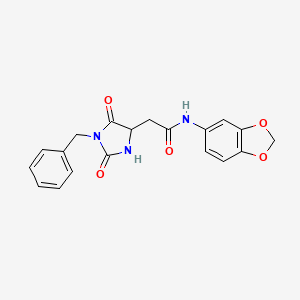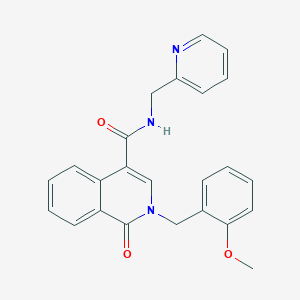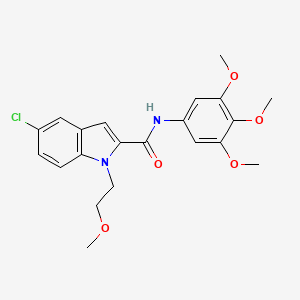![molecular formula C24H25N5O2 B11006218 3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11006218.png)
3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both benzimidazole and quinazolinone moieties suggests potential biological activity, making it a promising candidate for further research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and benzimidazole groups. Key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of Benzimidazole Group: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by coupling with the piperidine-quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and various substituted quinazolinone compounds.
科学研究应用
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
作用机制
The mechanism of action of 3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA, potentially interfering with replication and transcription processes. The quinazolinone core may inhibit specific enzymes, leading to disruption of cellular pathways and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4(3H)-QUINAZOLINONE: A simpler analog with similar core structure but lacking the piperidine and benzimidazole groups.
BENZIMIDAZOLE DERIVATIVES: Compounds with the benzimidazole moiety, known for their anti-microbial and anti-cancer properties.
PIPERIDINE DERIVATIVES: Compounds containing the piperidine ring, often used in pharmaceuticals for their psychoactive properties.
Uniqueness
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE is unique due to the combination of the quinazolinone, piperidine, and benzimidazole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and biological research.
属性
分子式 |
C24H25N5O2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
3-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl]quinazolin-4-one |
InChI |
InChI=1S/C24H25N5O2/c30-22(10-5-13-29-16-25-19-7-2-1-6-18(19)24(29)31)28-14-11-17(12-15-28)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,16-17H,5,10-15H2,(H,26,27) |
InChI 键 |
JQGBBONYAHIEDN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCN4C=NC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide](/img/structure/B11006139.png)
![1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B11006140.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11006148.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11006156.png)

![N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11006169.png)
methanone](/img/structure/B11006177.png)
![N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006179.png)
![Methyl 5-(4-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11006181.png)
![2-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006195.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B11006203.png)
![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11006210.png)


